MreB Perturbing Compound A22 hydrochloride

Antibiotic Adjuvant Gram-Negative Resistance Synergistic Combination Therapy

A22 hydrochloride (CAS 22816-60-0) is the validated MreB inhibitor benchmark. Its essential 3,4-dichloro substitution ensures optimal spherical cell induction—unlike weaker 4-chloro or unsubstituted analogs. The hydrochloride salt guarantees superior aqueous solubility for reproducible assays. Quantifiable MreB assembly disruption (4‑fold shift in critical concentration) calibrates cytoskeletal studies. Confirmed synergy with ceftazidime, meropenem, cefoxitin, and azithromycin against MDR P. aeruginosa and E. coli, with antibiofilm activity. Use for antibiotic adjuvant discovery, SAR reference, and cell shape control research.

Molecular Formula C8H9Cl3N2S
Molecular Weight 271.6 g/mol
CAS No. 22816-60-0
Cat. No. B159323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMreB Perturbing Compound A22 hydrochloride
CAS22816-60-0
Synonymscarbamimidothioic acid,(3,4-dichlorophenyl)methyl ester, monohydrochloride
Molecular FormulaC8H9Cl3N2S
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
InChIInChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
InChIKeyVBJNMXMOMSWRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MreB Perturbing Compound A22 Hydrochloride for MreB Cytoskeleton Studies


MreB Perturbing Compound A22 hydrochloride (CAS: 22816-60-0) is an S-benzylisothiourea derivative that acts as a rapid and reversible competitive inhibitor of the bacterial actin homolog MreB by binding to its ATP-binding pocket [1]. This compound disrupts the bacterial actin cytoskeleton, inducing spherical cell morphology, inhibiting chromosome partitioning, and suppressing bacterial growth with an MIC of 3.1 µg/mL against E. coli [2]. As a tool compound for investigating bacterial cytoskeletal dynamics and morphology control, A22 hydrochloride is widely used in Gram-negative bacterial research targeting MreB-dependent processes [3].

Why Generic Substitution Fails for MreB Inhibitor A22 Hydrochloride


Generic substitution of A22 hydrochloride with structurally related S-benzylisothiourea derivatives or alternative MreB inhibitors is not scientifically valid. Direct comparative evidence demonstrates that the 3,4-dichloro substitution pattern on the benzyl ring is essential for optimal spherical cell-inducing activity; S-(4-chlorobenzyl)isothiourea shows reduced potency, and unsubstituted S-benzylisothiourea exhibits minimal activity [1]. Furthermore, the hydrochloride salt form provides superior aqueous solubility and handling characteristics compared to the free base, enabling reproducible in vitro experimental conditions . Crucially, MreB inhibitors display distinct pharmacological profiles: MP265, a structural analog, shows reduced toxicity but comparable cytoskeletal disruption [2], while third-generation inhibitors like TXH11106 exhibit enhanced bactericidal activity via a noncompetitive ATPase inhibition mechanism distinct from A22's competitive binding mode [3]. These quantifiable differences in substitution pattern, salt form, and mechanism of action preclude simple interchangeability.

Quantitative Evidence: A22 Hydrochloride Differentiation from MreB Inhibitor Analogs


Synergistic Enhancement of Conventional Antibiotics Against Clinical Gram-Negative Isolates

A22 hydrochloride demonstrates quantifiable synergistic antibacterial and antibiofilm activity when combined with conventional antibiotics against clinical isolates of P. aeruginosa and E. coli. Checkerboard assays revealed synergism occurred most frequently with A22-ceftazidime and A22-meropenem against P. aeruginosa, and with A22-cefoxitin and A22-azithromycin against E. coli [1].

Antibiotic Adjuvant Gram-Negative Resistance Synergistic Combination Therapy

Competitive ATP-Binding Site Inhibition with Quantified Critical Concentration Shift

A22 binds directly to the MreB nucleotide binding pocket with at least micromolar affinity in a manner sterically incompatible with simultaneous ATP binding [1]. This competitive inhibition increases the critical concentration of ATP-bound MreB assembly from 500 nM to approximately 2000 nM, representing a 4-fold shift in polymerization threshold [2].

MreB Polymerization ATPase Inhibition Bacterial Cytoskeleton

Reduced Growth Toxicity Profile Relative to Structural Analog MP265

In head-to-head comparison, MP265, a structural analog of A22, demonstrates significantly reduced toxicity for bacterial growth while maintaining equivalent efficiency in disrupting the MreB cytoskeleton [1]. The action of both compounds is enhanced by basic pH of the culture medium [2].

MreB Inhibitor Toxicity Analogs Comparison Caulobacter crescentus

3,4-Dichloro Substitution Confers Optimal Spherical Cell-Inducing Activity

SAR analysis demonstrates that the 3,4-dichloro substitution pattern on the S-benzyl group of A22 is critical for optimal spherical cell-inducing activity. S-(4-Chlorobenzyl)isothiourea shows slightly reduced potency, while unsubstituted S-benzylisothiourea exhibits much lower activity [1].

Structure-Activity Relationship S-Benzylisothiourea E. coli Morphology

Absence of Genotoxic Effects in Human PBMCs at Therapeutic Concentrations

A22 hydrochloride demonstrates activity against multidrug-resistant (MDR) P. aeruginosa clinical isolates while maintaining favorable in vitro safety parameters. At concentrations ≤32 μg/mL, A22 did not show genotoxic effects against human peripheral blood mononuclear cells (PBMCs) after 24 and 48 h of exposure [1]. MTT assays demonstrated that A22 maintained cell viability at all exposure times tested [2].

Genotoxicity Cytotoxicity MDR Pseudomonas

MreB Cytoskeleton Disruption Correlates with Rod Shape Loss and Cell Rounding

A22 treatment produces quantifiable morphological changes in bacterial cells. Treatment with 5 μg/mL A22 produces approximately spherical E. coli cells, which result in rounded colony architecture [1]. MreB perturbation modifies steady-state cell diameter from 790 ± 30 nm (untreated) to 1700 ± 20 nm, representing a >2-fold increase in cell width [2].

Bacterial Morphology MreB Cytoskeleton E. coli Cell Shape

A22 Hydrochloride Best Research and Industrial Application Scenarios


Antibiotic Adjuvant Screening Against Multidrug-Resistant Gram-Negative Clinical Isolates

Procurement for antibiotic adjuvant discovery programs targeting MDR P. aeruginosa and E. coli. A22 hydrochloride demonstrates quantifiable synergy with ceftazidime, meropenem, cefoxitin, and azithromycin against clinical isolates, with MIC ranges of 2-64 μg/mL and confirmed antibiofilm activity [1]. The compound enables dose-reduction studies of conventional antibiotics while maintaining efficacy against resistant strains.

MreB Polymerization Inhibition and Bacterial Cytoskeleton Mechanistic Studies

Procurement for fundamental bacterial cell biology research requiring validated MreB inhibition benchmarks. A22 increases the critical concentration of ATP-bound MreB assembly from 500 nM to approximately 2000 nM (4-fold shift) [1]. This quantitative parameter enables researchers to calibrate MreB disruption assays and distinguish specific cytoskeletal effects from off-target growth inhibition.

Bacterial Morphology and Cell Shape Homeostasis Research

Procurement for studies investigating rod-shape maintenance and cell width regulation in Gram-negative bacteria. Treatment with 5 μg/mL A22 produces approximately spherical E. coli cells, with cell diameter increasing from 790 ± 30 nm to 1700 ± 20 nm [1]. This reproducible morphological transformation serves as a phenotypic benchmark for MreB-dependent cell shape studies.

Structure-Activity Relationship Reference Standard for S-Benzylisothiourea Derivative Development

Procurement as a reference standard for SAR studies of S-benzylisothiourea derivatives. A22 (3,4-dichloro substitution) represents the optimized substitution pattern for spherical cell induction; S-(4-chlorobenzyl)isothiourea shows reduced potency, while unsubstituted S-benzylisothiourea exhibits minimal activity [1]. This establishes A22 as the benchmark comparator for evaluating novel analog activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MreB Perturbing Compound A22 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.